3-Hydroxy-4-isopropoxybenzenesulfonamide
Description
3-Hydroxy-4-isopropoxybenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with three functional groups:
- A hydroxyl (-OH) group at the 3rd position,
- An isopropoxy (-OCH(CH₃)₂) group at the 4th position,
- A sulfonamide (-SO₂NH₂) group at the 1st position.
Sulfonamides are historically significant as antimicrobial agents, enzyme inhibitors, and intermediates in coordination chemistry . The hydroxyl and isopropoxy groups may enhance binding to biological targets or metal ions, as seen in analogous compounds .
Properties
Molecular Formula |
C9H13NO4S |
|---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
3-hydroxy-4-propan-2-yloxybenzenesulfonamide |
InChI |
InChI=1S/C9H13NO4S/c1-6(2)14-9-4-3-7(5-8(9)11)15(10,12)13/h3-6,11H,1-2H3,(H2,10,12,13) |
InChI Key |
BKLXNXRSXFHYII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-isopropoxybenzenesulfonamide typically involves the sulfonation of a benzene derivative followed by the introduction of hydroxyl and isopropoxy groups. One common method involves the following steps:
Sulfonation: Benzene is treated with sulfuric acid to introduce the sulfonic acid group.
Hydroxylation: The sulfonated benzene is then hydroxylated using a suitable oxidizing agent.
Isopropoxylation: Finally, the hydroxylated product is reacted with isopropyl alcohol in the presence of an acid catalyst to introduce the isopropoxy group.
Industrial Production Methods
In industrial settings, the production of 3-Hydroxy-4-isopropoxybenzenesulfonamide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-isopropoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The isopropoxy group can be substituted with other alkoxy groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto-4-isopropoxybenzenesulfonamide.
Reduction: Formation of 3-hydroxy-4-isopropoxybenzenesulfonamide amine derivatives.
Substitution: Formation of various alkoxy-substituted benzenesulfonamides.
Scientific Research Applications
3-Hydroxy-4-isopropoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-isopropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure and altered pH balance in tissues.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations in Sulfonamide Derivatives
Key structural analogs and their distinguishing features:
Key Observations :
Hydroxyl Group Position :
- The 3-hydroxy group in the target compound contrasts with 4-hydroxy in 4-hydroxybenzoic acid . This positional difference affects acidity (3-hydroxy is less acidic than 4-hydroxy due to resonance stabilization) and hydrogen-bonding capacity.
Alkoxy vs. Carboxylic Acid Groups :
- The isopropoxy group in the target compound introduces steric bulk compared to smaller alkoxy groups (e.g., methoxy) or planar carboxylic acids (e.g., 4-hydroxybenzoic acid). This may reduce solubility in polar solvents but enhance lipid membrane permeability.
Sulfonamide Modifications :
Physicochemical Properties
Hypothetical data based on structural analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
